molecular formula C22H20N4O4 B2510005 N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899953-83-4

N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2510005
CAS No.: 899953-83-4
M. Wt: 404.426
InChI Key: ODLDIQGBBDLIBY-UHFFFAOYSA-N
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Description

N-(4-(6-Morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole-5-carboxamide core linked to a 6-morpholinopyridazine-substituted phenyl group. The morpholinopyridazine moiety confers unique electronic and steric properties, making this compound a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c27-22(16-3-7-19-20(13-16)30-14-29-19)23-17-4-1-15(2-5-17)18-6-8-21(25-24-18)26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDIQGBBDLIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure.

Comparison with Similar Compounds

Research Implications

  • Synthetic Efficiency: The target compound’s morpholinopyridazine group may require multi-step synthesis, contrasting with the straightforward routes for 3z or A11 .
  • Agrochemical Potential: Structural parallels to diflubenzuron indicate possible pesticidal applications, though further functionalization (e.g., halogenation) may be needed .

Biological Activity

N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a morpholinopyridazine substituent. Its molecular formula is C₁₈H₁₈N₄O₃, and it has a molecular weight of 342.36 g/mol. The presence of the morpholine ring contributes to its pharmacological properties, potentially enhancing solubility and receptor binding affinity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds like this compound have been evaluated for their ability to inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism. This inhibition could lead to potential applications in managing diabetes by lowering blood glucose levels .
  • Anticancer Activity : Preliminary studies have demonstrated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on α-amylase, yielding promising results:

CompoundIC₅₀ (µM)Target
This compound0.68α-amylase

This IC₅₀ value indicates a strong inhibitory potential, suggesting that the compound could be effective in managing conditions related to carbohydrate metabolism.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to assess the safety profile of the compound:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)26
MCF-7 (breast cancer)45
A549 (lung cancer)35

These results indicate that while the compound exhibits significant activity against cancer cells, it also maintains a safety margin concerning normal cell lines .

Case Studies and Research Findings

  • In Vivo Efficacy : In an animal model using streptozotocin-induced diabetic mice, administration of the compound resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses. This suggests potential therapeutic benefits in diabetes management .
  • Structural Activity Relationship (SAR) : Similar compounds have undergone SAR studies to identify key functional groups responsible for biological activity. The presence of specific substituents on the morpholine and dioxole rings has been linked to enhanced receptor binding and increased potency against biological targets .
  • Safety Profile : The compound has shown negligible cytotoxicity towards normal human cell lines at concentrations higher than those effective against cancer cells (IC₅₀ > 150 µM), indicating a favorable safety profile for further development .

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